S-(+)-Arundic Acid Methyl Ester
Description
Absence of Natural Occurrence and Isolation Research
Given that S-(+)-Arundic Acid is a synthetic molecule, there is no history of its isolation from natural sources. Research has focused on its chemical synthesis to obtain the pure compound for academic and clinical investigations.
Significance in Chemical Biology and Medicinal Chemistry Research
The academic significance of S-(+)-Arundic Acid Methyl Ester and its parent compound lies in their potent biological activity as astrocyte-modulating agents. medchemexpress.comtargetmol.com A primary focus of research has been the inhibition of S100B protein synthesis. nih.govresearchgate.netnih.gov S100B is a calcium-binding protein that, when overexpressed by activated astrocytes, is implicated in neuronal damage. nih.gov
The ability of Arundic Acid to modulate astrocyte activity has made it a valuable tool in chemical biology for studying the roles of these glial cells in the central nervous system. It has been extensively investigated as a potential neuroprotective agent in models of various neurodegenerative conditions, including:
Acute ischemic stroke nih.gov
Alzheimer's disease nih.govmedchemexpress.com
Parkinson's disease nih.gov
Amyotrophic Lateral Sclerosis (ALS) drugbank.com
Research has demonstrated that by inhibiting S100B synthesis, Arundic Acid can mitigate neuronal damage and improve outcomes in preclinical models of these diseases. nih.govrndsystems.com
Historical Perspective of Academic Investigations
The investigation of Arundic Acid, known by the code ONO-2506, was pioneered by Ono Pharmaceutical. springer.com The compound emerged from research programs focused on developing novel therapeutics for neurological disorders. The (R)-enantiomer of Arundic Acid was identified as the more biologically active form. researchgate.net
Over the past few decades, Arundic Acid has been the subject of numerous academic and clinical studies. This research has explored its mechanism of action, preclinical efficacy, and potential as a therapeutic agent. nih.govcolab.ws While it has undergone clinical trials, the focus of this article remains solely on its academic and research context.
Properties
Molecular Formula |
C₁₂H₂₄O₂ |
|---|---|
Molecular Weight |
200.32 |
Synonyms |
(2S)-2-Propyl-octanoic Acid Methyl Ester; (S)-(+)-2-Propyloctanoic Acid Methyl Ester |
Origin of Product |
United States |
Biosynthesis and Biogenesis Research
Elucidation of Biosynthetic Pathways and Precursor Incorporation Studies
Due to the synthetic origin of S-(+)-Arundic acid methyl ester, there have been no studies on its biosynthetic pathways or the incorporation of precursors in a biological system. Such research is contingent on the compound being produced naturally by an organism, which is not the case for this molecule.
Identification and Characterization of Key Biosynthetic Enzymes
The identification and characterization of biosynthetic enzymes are central to understanding how natural products are constructed. As this compound is not a natural product, no such enzymes exist, and therefore, no research has been conducted in this area.
Genetic and Molecular Regulation of this compound Production in Source Organisms
The study of genetic and molecular regulation of a compound's production is predicated on its biosynthesis by a living organism. Since this compound is created through chemical synthesis in a laboratory setting, there are no source organisms and consequently no genetic or molecular regulatory mechanisms to investigate.
Chemoenzymatic Synthesis Approaches for Biosynthetic Intermediate Research
While chemoenzymatic synthesis is a powerful strategy that combines chemical and enzymatic steps to create complex molecules, a review of the available scientific literature reveals no published research on the application of this approach for the synthesis of this compound or its intermediates. The synthesis routes described for arundic acid are typically based on traditional organic chemistry methods.
Chemical Synthesis and Derivatization Strategies for Academic Exploration
Development of Total Synthesis Methodologies for Research Purposes
The total synthesis of arundic acid, the precursor to S-(+)-Arundic Acid Methyl Ester, has been approached through various strategic routes, often designed for efficiency and stereochemical control. One notable strategy employs a stereodivergent total synthesis that can produce both (R)-(-) and S-(+)-arundic acid from either chiral or non-chiral starting materials. researchgate.net This approach highlights key reactions such as a proline-catalyzed asymmetric α-aminooxylation and a nih.govnih.gov sigmatropic Claisen rearrangement to construct the chiral center and the carbon framework. researchgate.net
Another effective methodology utilizes a diastereoselective orthoester Johnson-Claisen rearrangement. researchgate.net This method has been successfully applied to the synthesis of both enantiomers of arundic acid, demonstrating the impact of solvent, olefin geometry, and alcohol chirality on the diastereoselectivity of the key rearrangement step. researchgate.net
Furthermore, total syntheses have been devised for related complex natural products, which employ versatile coupling reactions that could be adapted for arundic acid synthesis. For instance, the Suzuki-Miyaura coupling reaction has been central to the synthesis of various aristolochic acids and their metabolites, showcasing its power in constructing complex molecular architectures from readily available precursors. nih.gov Such cross-coupling strategies represent a powerful tool in the synthetic chemist's arsenal (B13267) for constructing the carbon skeleton of branched fatty acids like arundic acid. The final conversion to the methyl ester is typically achieved through standard esterification procedures, such as treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
Stereoselective Synthesis of this compound and its Enantiomers
Another approach to asymmetric synthesis employs a diastereoselective photodeconjugation reaction as the pivotal step. researchgate.net This strategy utilizes a readily available chiral auxiliary, diacetone-d-glucose, and notably allows for access to either the (S) or (R) enantiomer from the same chiral source, achieving a high enantiomeric excess of 88%. researchgate.net The flexibility to produce either enantiomer is a significant advantage in research settings, particularly for comparative biological studies. researchgate.net
These stereoselective strategies are fundamental for producing the specific enantiomer required for research, with the choice of method often depending on factors like desired enantiopurity, scalability, and the availability of chiral starting materials or catalysts.
This table is interactive. Users can sort and filter the data.
Rational Design and Synthesis of Analogues for Biological Activity Studies
The rational design and synthesis of analogues are crucial for probing structure-activity relationships (SAR) and optimizing the biological profile of a lead compound. For this compound, analogue design would logically focus on systematic modifications of its 2-propyloctanoic acid methyl ester core. While specific literature on arundic acid analogues is sparse, the principles can be inferred from studies on other bioactive molecules. nih.govnih.govnih.gov
Key areas for modification would include:
Alkyl Chain Variation: Synthesizing analogues with different lengths for the propyl (C3) and hexyl (C6, from the octanoic acid base) chains to determine the optimal lipophilicity and steric fit for its biological target.
Carboxylic Ester Modification: Replacing the methyl ester with other esters (e.g., ethyl, benzyl) or with bioisosteric functional groups such as amides, hydroxamic acids, or small heterocyclic rings (e.g., tetrazole). This explores the role of the carboxylate group in target binding and its influence on metabolic stability.
Introduction of Unsaturation or Rings: Incorporating double or triple bonds into the alkyl chains or constraining their conformation by introducing cyclic structures (e.g., cyclopentyl or cyclohexyl rings) could provide insights into the required geometry for biological activity. nih.gov
Functionalization of the Alkyl Chains: Introducing polar groups (e.g., hydroxyl, amino) or fluorine atoms at specific positions on the alkyl chains could introduce new binding interactions or alter the molecule's electronic properties and metabolic fate.
The synthesis of such analogues would follow established synthetic organic chemistry pathways, and their subsequent biological evaluation against relevant targets would be essential to build a comprehensive SAR profile. nih.gov
Table 2: Potential Analogues of this compound for SAR Studies
| Analogue Type | Structural Modification | Rationale |
|---|---|---|
| Chain Length Homologues | Varying the length of the C-2 and main chains (e.g., 2-ethylheptanoic acid, 2-butyloctanoic acid). | Probe the size of the binding pocket and optimize lipophilicity. |
| Ester/Acid Bioisosteres | Replacing COOMe with CONH₂, CONHOH, tetrazole, etc. | Investigate the importance of the hydrogen bond acceptor/donor properties and metabolic stability. |
| Conformationally Restricted Analogues | Incorporating rings (e.g., cyclohexyl) in place of the n-hexyl chain. | Determine the active conformation of the side chain. |
This table is interactive and provides hypothetical examples for research exploration.
Novel Synthetic Transformations Involving the Core Skeleton of this compound
The core skeleton of this compound, with its defined stereocenter and lipophilic alkyl chains, serves as an interesting starting point for exploring novel synthetic transformations. Such academic explorations move beyond the synthesis of the molecule itself and use it as a scaffold to develop new chemical reactions and create more complex molecular architectures.
Potential areas for investigation include:
Late-Stage C-H Functionalization: The development of regioselective and stereoselective methods to activate and functionalize the C-H bonds on the propyl and hexyl chains would be a significant advance. Methodologies like those mediated by photoredox catalysis or specific metalloenzymes could allow for the direct installation of new functional groups onto the hydrocarbon backbone, providing rapid access to a diverse library of derivatives without de novo synthesis.
Derivatization via the Enolate: The α-position, being adjacent to the ester carbonyl, can be deprotonated to form an enolate. While this risks racemization of the chiral center, trapping this enolate with various electrophiles under carefully controlled conditions could lead to α-substituted derivatives. Alternatively, modern stereoretentive enolate chemistry could potentially be applied.
Transformations of the Ester Group: The methyl ester functionality is a versatile handle for a wide range of chemical transformations beyond simple hydrolysis or transesterification. It can be reduced to the corresponding primary alcohol, which can then be further oxidized to an aldehyde or converted into ethers or amines. It can also serve as a precursor for Curtius, Hofmann, or Lossen rearrangements to install an amine group, or be used in C-C bond-forming reactions.
Radical-Based Reactions: The aliphatic chains are amenable to radical-based transformations. For instance, a Hoffman-Löffler-Freytag-type reaction could be envisioned to achieve remote intramolecular C-H amination, leading to the formation of novel heterocyclic structures fused or linked to the arundic acid core.
These exploratory studies are not necessarily aimed at improving biological activity but at expanding the toolkit of synthetic organic chemistry, using a biologically relevant chiral molecule as a challenging and interesting substrate.
Structure Activity Relationship Sar Studies
Systematic Elucidation of Key Pharmacophores for Biological Activity
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. While systematic SAR studies on a wide range of Arundic Acid analogues are not extensively detailed in publicly available literature, an analysis of its structure allows for the elucidation of its key pharmacophoric features.
The structure of Arundic Acid consists of three main components:
A Carboxylic Acid Group (-COOH): This polar, ionizable group is a critical pharmacophoric feature. At physiological pH, it exists as a carboxylate anion (-COO⁻). This anionic center is often crucial for biological activity, potentially engaging in ionic interactions or hydrogen bonding with a biological target. Esterification of this group, as in S-(+)-Arundic Acid Methyl Ester, would neutralize this charge and remove its hydrogen bond donating ability, which would likely render the molecule inactive until hydrolyzed back to the parent acid. This suggests the methyl ester may function as a prodrug.
An Asymmetric Carbon Center (C2): The carbon atom to which the carboxylic acid, propyl, and hexyl groups are attached is a chiral center. This chirality gives rise to two distinct stereoisomers (enantiomers), which, as discussed in the next section, is a pivotal determinant of biological efficacy.
These three components—the anionic head, the specific stereoconfiguration at the chiral center, and the lipophilic alkyl chains—constitute the essential pharmacophore for the astrocyte-modulating activity of Arundic Acid.
Impact of Stereochemistry on Biological Efficacy and Selectivity
Stereochemistry plays a paramount role in the biological action of Arundic Acid. As a chiral molecule, it exists as two non-superimposable mirror-image enantiomers: (R)-(-)-Arundic Acid and S-(+)-Arundic Acid. Research has unequivocally demonstrated that the biological activity is highly stereospecific.
The neuroprotective effects, which are attributed to the inhibition of S-100B protein synthesis in activated astrocytes, reside almost exclusively in the (R)-enantiomer. researchgate.netresearchgate.net The (R)-(-)-Arundic Acid isomer, also known by the code name ONO-2506, is considered the biologically active form, or eutomer. researchgate.netresearchgate.net In contrast, the S-(+) enantiomer is significantly less active or inactive in this regard and is referred to as the distomer.
This pronounced stereoselectivity strongly implies that Arundic Acid interacts with a specific, chiral biological target, such as an enzyme or a receptor binding pocket. The three-dimensional arrangement of the propyl and hexyl groups around the chiral center of the (R)-enantiomer allows for a precise fit with this target, initiating the signaling cascade that leads to the downregulation of S-100B synthesis. researchgate.net The S-(+) enantiomer, with its mirrored configuration, is unable to bind as effectively, resulting in a lack of biological response.
| Enantiomer | Common Name/Code | Biological Activity (Neuroprotection via S-100B Inhibition) | Role |
|---|---|---|---|
| (R)-(-)-2-propyloctanoic acid | (R)-Arundic Acid; ONO-2506 | Biologically Active researchgate.netresearchgate.netnih.gov | Eutomer |
| S-(+)-2-propyloctanoic acid | (S)-Arundic Acid | Significantly less active or inactive | Distomer |
Correlation between Structural Modifications and Changes in Target Binding Affinity
Detailed studies involving the synthesis and testing of a broad range of structural analogues of Arundic Acid to map changes in target binding affinity are limited. However, based on the identified pharmacophores, correlations can be inferred.
Modification of the Carboxylic Acid: As previously noted, the carboxylic acid is considered essential. Its conversion to an ester (e.g., methyl ester), amide, or alcohol would be expected to abolish or significantly reduce activity unless the derivative can be metabolized back to the parent acid in vivo. This indicates the necessity of the anionic carboxylate group for direct interaction with the biological target.
Altering Alkyl Chain Length: The lengths of the propyl and hexyl chains are likely optimized. Shortening or lengthening these chains would alter the molecule's lipophilicity and its steric profile. Such modifications would likely impact its ability to partition into the cell membrane and to fit correctly into its target binding site, thereby affecting its potency. For instance, a significant increase in chain length could enhance lipophilicity to a point where it becomes trapped in lipid bilayers or binds non-specifically to other proteins, reducing its effective concentration at the target site.
Removal of Branching: The branched nature of the fatty acid is a key structural feature. An unbranched fatty acid of the same carbon number would have a different three-dimensional shape and greater conformational flexibility, which would likely not allow for the specific interactions required for its unique biological effect.
Without experimental data from a series of analogues, these correlations remain inferred from the high stereospecificity and conserved features of the molecule.
Computational Chemistry Approaches in SAR Analysis (e.g., docking, QSAR)
While specific computational studies on this compound are not prevalent in the literature, computational chemistry provides powerful tools that could be applied to further elucidate its SAR.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.gov For Arundic Acid, a QSAR study would involve synthesizing a library of analogues with variations in properties like lipophilicity (logP), electronic properties (pKa), and steric parameters (molecular volume). By measuring the biological activity of each analogue (e.g., IC₅₀ for S-100B inhibition), a mathematical model could be developed. researchgate.net This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Molecular Docking: Molecular docking is a simulation method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. ijbbb.org A significant challenge for Arundic Acid is that its direct molecular target for inhibiting S-100B synthesis has not been definitively identified. If a target protein were identified, docking studies could be performed to visualize how (R)-Arundic Acid binds within its active site. rsdjournal.org Such studies could explain the observed stereoselectivity by showing, for example, that the (R)-enantiomer forms key hydrogen bonds or hydrophobic interactions that the (S)-enantiomer cannot. biomedpharmajournal.org Docking simulations could also be used to screen virtual libraries of Arundic Acid derivatives to prioritize which compounds to synthesize and test experimentally.
These computational approaches offer a rational, structure-based path to optimize the Arundic Acid scaffold, complementing experimental SAR studies to accelerate the discovery of new therapeutic agents.
Advanced Analytical Methodologies for Research Applications
Development of Hyphenated Chromatographic Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS, GC-MS)
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for the accurate quantification of S-(+)-Arundic Acid Methyl Ester in biological matrices such as plasma, serum, and tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a preferred method for quantifying small molecules in biological fluids due to its high sensitivity, specificity, and throughput. mdpi.comrsc.org For this compound, a reversed-phase LC system is typically employed, utilizing a C18 column to separate the analyte from endogenous matrix components. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, both containing additives such as formic acid to improve chromatographic peak shape and ionization efficiency. nih.govmdpi.com
Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. shimadzu.com This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ in positive ionization mode) and a characteristic product ion generated through collision-induced dissociation. This specific transition enhances selectivity and minimizes interference from the complex biological matrix. nih.gov An isotopically labeled internal standard, such as a deuterated version of the analyte, is often used to ensure high accuracy and precision. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Typical Setting | Purpose |
| Chromatography | ||
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the gradient. |
| Flow Rate | 0.4 mL/min | Controls the speed of separation. |
| Injection Volume | 5 µL | Volume of prepared sample introduced to the system. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged precursor ions for MS analysis. |
| Monitored Transition | Analyte Specific (e.g., m/z 201.2 -> 141.1) | Specific precursor-to-product ion transition for quantification. |
| Internal Standard | Isotope-labeled analyte | Corrects for variability in sample preparation and instrument response. |
Note: The m/z values are hypothetical and would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of fatty acids and their esters. nih.govbohrium.com Since the target compound is already a methyl ester, it is generally volatile enough for GC analysis. However, its parent compound, S-(+)-Arundic Acid, would require a derivatization step to convert its carboxylic acid group into a more volatile ester (i.e., methylation) prior to analysis. nih.govresearchgate.net This derivatization is a critical step, and reagents like methanolic HCl or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used. ntnu.no
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-FastFAME or similar column). ntnu.no The mass spectrometer, typically operating in electron ionization (EI) mode, detects the fragments of the eluted compound, providing a characteristic mass spectrum for identification and quantification. nih.gov For quantitative analysis, selected ion monitoring (SIM) or MRM (with a triple quadrupole GC-MS/MS system) can be used to enhance sensitivity and selectivity. ntnu.nochromatographyonline.com
Application of NMR and High-Resolution Mass Spectrometry for Metabolite Identification
Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic and pharmacodynamic profile. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the primary tools for identifying and structurally elucidating its metabolites. nih.govspringernature.com
The general workflow involves administering the compound to an animal model, followed by the collection of biological samples (e.g., urine, feces, plasma, and bile) over time. These samples are then analyzed to detect and identify molecules that have been structurally modified from the parent compound.
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically with an error of <5 ppm). strath.ac.uk This accuracy allows for the determination of the elemental composition of both the parent drug and its potential metabolites. By comparing the HRMS data of control samples with those from dosed animals, unique drug-related components can be identified. Common metabolic pathways for a compound like this compound include hydrolysis of the ester to the parent arundic acid, hydroxylation at various positions on the alkyl chains, and subsequent conjugation with glucuronic acid or sulfate.
Table 2: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts
| Metabolic Reaction | Change in Elemental Composition | Exact Mass Shift (Da) |
| Ester Hydrolysis | - CH₂ | -14.01565 |
| Monohydroxylation | + O | +15.99491 |
| Dihydroxylation | + O₂ | +31.98982 |
| Glucuronidation (of hydrolyzed acid) | + C₆H₈O₆ | +176.03209 |
Note: Mass shifts are calculated based on the most common isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While HRMS can suggest potential metabolite structures based on mass, NMR spectroscopy is the definitive tool for unambiguous structure elucidation. technologynetworks.comunl.edu Due to the low concentration of metabolites in biological fluids, their isolation and concentration, often using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), is typically required before NMR analysis. nih.gov
One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to determine the precise location of metabolic modifications. For instance, a hydroxylation event would result in the appearance of a new signal in the ¹H NMR spectrum and corresponding correlations in 2D spectra, allowing for the assignment of the hydroxyl group's position on the molecule's carbon skeleton. nih.govnih.gov
Advanced Spectroscopic Methods for Investigating Compound-Target Interactions
Arundic acid, the active form of the methyl ester, is known to exert its effects by inhibiting the synthesis of the S100B protein in astrocytes. nih.govnih.gov Advanced spectroscopic techniques can be employed to study the direct physical interaction between the compound and its protein target, providing insights into binding affinity, mechanism, and conformational changes.
Fluorescence Spectroscopy:
This technique can be used to monitor the binding of a ligand (like arundic acid) to a protein. S100B, like many proteins, contains intrinsic fluorophores, primarily tryptophan residues. The fluorescence emission of these residues is sensitive to their local microenvironment. mdpi.com When arundic acid binds to S100B, it can cause a change in the protein's conformation, altering the environment of the tryptophan residues and leading to a quenching (decrease) of the fluorescence intensity. By systematically titrating the protein with the compound and measuring the change in fluorescence, one can determine key binding parameters, such as the binding constant (Kₐ) and the number of binding sites. mdpi.com
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful method for examining the secondary and tertiary structure of proteins. mdpi.com It measures the differential absorption of left- and right-circularly polarized light. The binding of a small molecule can induce conformational changes in the protein's structure. By comparing the CD spectrum of S100B in the absence and presence of arundic acid, researchers can determine if the binding event alters the protein's secondary structure elements, such as α-helices and β-sheets. mdpi.com
Bioanalytical Method Validation for Preclinical Research Samples
Before a bioanalytical method, such as the LC-MS/MS assay described in section 6.1, can be used to generate reliable data for preclinical studies, it must undergo a rigorous validation process. This validation ensures that the method is accurate, precise, and reproducible for its intended purpose. gmp-compliance.orgich.org The parameters evaluated are based on guidelines from regulatory agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). japsonline.comunite.itnih.goveuropa.eueuropa.eu
The main characteristics of a fully validated bioanalytical method include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications. nih.gov
Accuracy: The closeness of the determined value to the nominal or known true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels. gmp-compliance.org
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is reported as the coefficient of variation (CV) and includes within-run and between-run precision. gmp-compliance.org
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specified range. The curve should be continuous and reproducible. gmp-compliance.org
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. europa.eu
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
Stability: The chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). japsonline.com
Table 3: Key Parameters and Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Measurement | Acceptance Criteria (FDA/EMA Guidelines) |
| Accuracy | Mean concentration of QC samples (low, mid, high) | Within ±15% of the nominal value |
| Precision | Coefficient of Variation (CV) of QC samples | ≤15% |
| Lower Limit of Quantification (LLOQ) | Accuracy and Precision at the lowest standard | Accuracy within ±20% of nominal; Precision ≤20% CV |
| Selectivity | Analysis of blank matrix from multiple sources | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) of the calibration curve | Typically ≥0.99 |
| Matrix Effect | Response of analyte in post-extraction spiked matrix vs. neat solution | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Response of extracted QC samples vs. post-extraction spiked samples | Should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Concentration of stored QC samples vs. nominal concentration | Mean concentration should be within ±15% of nominal. |
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Novel Biological Targets and Therapeutic Areas
The primary established mechanism of the parent compound, Arundic Acid, is the inhibition of S100B protein synthesis in astrocytes. nih.govnih.govnih.gov S100B is a calcium-binding protein that, when overexpressed, is implicated in neuronal damage and inflammation. nih.govnih.gov Future research on S-(+)-Arundic Acid Methyl Ester should initially confirm its activity as an S100B inhibitor. However, the addition of the methyl ester group could modulate its physicochemical properties, potentially leading to new biological interactions.
A crucial area of investigation is whether the methyl ester derivative possesses unique or more potent effects on other potential targets within the central nervous system (CNS). This could include other members of the S100 protein family or entirely different pathways involved in neuroinflammation and neuronal-glial interactions. For instance, exploring its impact on oligodendrocyte function and myelination could open new therapeutic possibilities, as these cells are critical for neuronal health and are implicated in various neurological disorders.
The therapeutic potential of Arundic Acid has been explored in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govnih.gov Preclinical studies focusing on this compound should not only revisit these areas but also expand into other neurological conditions characterized by astrocyte dysfunction and neuroinflammation. This includes conditions like traumatic brain injury, multiple sclerosis, and certain psychiatric disorders where glial pathology is increasingly recognized as a key component.
Development of Advanced In Vitro and In Vivo Preclinical Models
Advancing the preclinical study of this compound necessitates the use of sophisticated and relevant model systems. The rationale for using the methyl ester often lies in its potential for improved cell permeability compared to the carboxylic acid form, a hypothesis that requires rigorous testing.
Advanced In Vitro Models: Initial assessments would involve primary astrocyte cultures to confirm the compound's effect on S100B expression and other inflammatory markers. To better mimic the complexity of the CNS, three-dimensional (3D) organoid and co-culture systems comprising neurons, astrocytes, microglia, and oligodendrocytes should be employed. These models can provide more physiologically relevant data on the compound's efficacy and its effects on cell-cell interactions. Furthermore, the development of high-throughput screening assays using these advanced models could accelerate the discovery of new therapeutic applications.
In Vivo Preclinical Models: Building upon the established use of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model for Parkinson's disease with the parent compound, future studies should utilize a battery of animal models relevant to the expanded therapeutic areas. nih.gov For instance, models of experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and chronic stress models for psychiatric disorders would be highly relevant. A key aspect of these in vivo studies will be to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound with its parent acid. This will help determine if the ester form offers advantages in terms of brain penetration and bioavailability.
Integration with Systems Biology and Omics Technologies for Mechanistic Insights
To gain a deeper, unbiased understanding of the molecular mechanisms of this compound, the integration of systems biology and "omics" technologies is paramount. These approaches can reveal novel pathways and biomarkers associated with the compound's activity.
A systems biology approach can be used to construct computational models of astrocyte metabolism and signaling pathways. nih.gov By integrating experimental data from studies on this compound, these models can predict the compound's downstream effects and identify key nodes in the network that are modulated.
Omics technologies that can be applied include:
Transcriptomics (RNA-seq): To analyze changes in gene expression in astrocytes and other glial cells following treatment with the compound. This can identify entire gene networks that are up- or down-regulated.
Proteomics: To quantify changes in the protein landscape of treated cells, providing a direct link between the compound and its functional effects.
Metabolomics: To assess how the compound alters the metabolic profile of glial cells, which is crucial for understanding its impact on brain energy metabolism.
By combining these multi-omics datasets, researchers can construct a comprehensive picture of how this compound exerts its effects, potentially uncovering novel mechanisms of action beyond S100B inhibition.
Strategies for Lead Optimization and Preclinical Development in Drug Discovery Pipelines
The progression of this compound from a research compound to a clinical candidate will depend on a robust lead optimization strategy. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's properties, provides a strong rationale for its investigation.
The initial phase of lead optimization will involve establishing a clear structure-activity relationship (SAR). This will require the synthesis and testing of a focused library of analogs of this compound to understand how modifications to the molecule affect its potency, selectivity, and pharmacokinetic properties.
Key considerations for the preclinical development pipeline include:
| Stage | Key Activities |
| Lead Identification | - Confirmation of S100B inhibition and exploration of novel targets.- Initial in vitro screening for efficacy and cell permeability. |
| Lead Optimization | - Synthesis of analogs to establish SAR.- Improvement of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.- In-depth analysis of brain penetration and metabolic stability. |
| Candidate Selection | - Efficacy testing in multiple, relevant in vivo disease models.- Preliminary toxicology and safety pharmacology studies. |
| IND-Enabling Studies | - Formal toxicology and safety studies in two species.- Manufacturing process development and formulation. |
The ultimate goal of this preclinical pipeline is to generate a comprehensive data package that supports the initiation of clinical trials. The strategic application of advanced models and technologies will be critical in de-risking the development process and maximizing the potential of this compound as a future therapeutic agent.
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
- Methodological Answer : Implement Quality by Design (QbD) principles: Define Critical Quality Attributes (CQAs, e.g., purity, enantiomeric excess) and Critical Process Parameters (CPPs, e.g., catalyst concentration). Use Design of Experiments (DoE) to optimize factors like temperature and stirring rate. Statistical process control (SPC) charts monitor batch consistency. Archive samples for retrospective analysis if discrepancies arise .
Data Presentation and Ethical Considerations
- Data Tables : Include retention times (GC), NMR shifts, and toxicity endpoints (e.g., Draize scores). Use ANOVA for multi-group comparisons.
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines. Replace Draize tests with reconstructed human cornea models (e.g., EpiOcular™) where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
